5-Bromo-7-cyano-1H-indole-2-carboxylic acid
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Overview
Description
5-Bromo-7-cyano-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-cyano-1H-indole-2-carboxylic acid typically involves the bromination of indole derivatives followed by cyano and carboxyl group introduction. One common method involves the use of bromine and a suitable solvent to achieve selective bromination at the desired position on the indole ring . The cyano group can be introduced via nucleophilic substitution reactions, while the carboxyl group is often introduced through carboxylation reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and subsequent functional group modifications using continuous flow reactors to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-7-cyano-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used under basic or neutral conditions.
Major Products Formed
Oxidation: Oxo derivatives of the indole ring.
Reduction: Amino derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-7-cyano-1H-indole-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-7-cyano-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1H-indole-2-carboxylic acid: Similar structure but lacks the cyano group.
7-Bromoindole: Similar bromination pattern but lacks the carboxyl and cyano groups.
1-tert-Butoxycarbonyl-5-cyanoindole-2-boronic acid: Contains a boronic acid group instead of a carboxyl group.
Uniqueness
5-Bromo-7-cyano-1H-indole-2-carboxylic acid is unique due to the presence of both the bromine and cyano groups on the indole ring, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile chemical modifications and potential therapeutic applications .
Properties
Molecular Formula |
C10H5BrN2O2 |
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Molecular Weight |
265.06 g/mol |
IUPAC Name |
5-bromo-7-cyano-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C10H5BrN2O2/c11-7-1-5-3-8(10(14)15)13-9(5)6(2-7)4-12/h1-3,13H,(H,14,15) |
InChI Key |
ZAIMNXVTNXXSGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(NC2=C(C=C1Br)C#N)C(=O)O |
Origin of Product |
United States |
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